tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate

Description

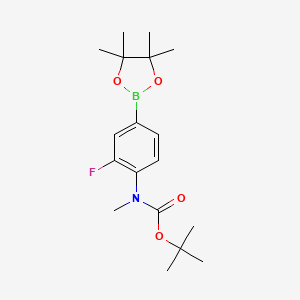

tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate is a boronic ester-containing carbamate derivative. Its structure features a tert-butoxycarbonyl (Boc)-protected methylamine group attached to a fluorinated aryl ring, coupled with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl or heteroaryl systems in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C18H27BFNO4 |

|---|---|

Molecular Weight |

351.2 g/mol |

IUPAC Name |

tert-butyl N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylcarbamate |

InChI |

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21(8)14-10-9-12(11-13(14)20)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3 |

InChI Key |

FXWKPSFZPBXWKI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with the appropriate fluoro-substituted phenyl and carbamate groups under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated systems for precise control of reaction parameters and purification processes to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The fluoro and carbamate groups can participate in substitution reactions, leading to the formation of new compounds

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that tert-butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate can serve as a precursor for the development of novel anticancer agents. The incorporation of the dioxaborolane moiety enhances the compound's ability to form stable complexes with biological targets such as proteins involved in cancer progression. Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines while minimizing effects on normal cells .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases that are crucial for tumor metastasis. By blocking these enzymes, the compound may help in reducing the invasive properties of cancer cells .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of advanced polymeric materials. Its unique boron-containing structure allows for the development of polymers with enhanced thermal stability and mechanical properties. These polymers can be used in a variety of applications ranging from coatings to composites .

Fluorinated Polymers

The fluorine atom in the compound contributes to its hydrophobic properties. This characteristic is particularly useful in creating fluorinated polymers that exhibit low surface energy and high chemical resistance. Such materials are valuable in applications requiring durability under harsh conditions .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. For instance, it can participate in cross-coupling reactions to form carbon-carbon bonds essential for constructing complex organic frameworks .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent development | Selective cytotoxicity against cancer cells |

| Enzyme inhibition | Reduces tumor metastasis | |

| Materials Science | Advanced polymer synthesis | Enhanced thermal stability and mechanical properties |

| Fluorinated polymer production | Low surface energy and high chemical resistance | |

| Organic Synthesis | Building block for complex organic molecules | Efficient formation of carbon-carbon bonds |

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluoro and carbamate groups contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Key Observations:

Fluorine Substituent: The target compound’s 2-fluoro group introduces steric and electronic effects absent in non-fluorinated analogs like .

Boc Protection : All compounds share the Boc group, ensuring amine protection during synthesis. The methylamine group in the target compound offers lower steric bulk compared to phenethyl () or sulfonamide () analogs.

Synthetic Yields : Analogs synthesized via Pd-catalyzed methods (e.g., ) report yields up to 104% (likely due to purification artifacts), though fluorinated derivatives may require optimized conditions (e.g., lower temperature, inert atmosphere) to prevent deboronation or side reactions.

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions. Key comparisons include:

- Non-Fluorinated Analog (): Higher electron density at the aryl ring may enhance reactivity with electron-deficient coupling partners. For example, coupling with aryl bromides proceeds efficiently at 80°C using Pd(dba)₂ and PPh₃ .

- Similar fluorinated boronate esters are reported to require careful handling to avoid protodeboronation .

Physicochemical Properties

- Stability : Boc-protected carbamates are generally stable under basic conditions but susceptible to acidic deprotection. The pinacol boronate moiety is stable in air but hydrolyzes slowly in aqueous media .

Biological Activity

tert-Butyl (2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate is a complex organic compound belonging to the carbamate class. Its unique structure incorporates a tert-butyl group, a fluorinated phenyl moiety, and a dioxaborolane unit. This combination suggests potential applications in medicinal chemistry and boron chemistry due to its ability to participate in various biological interactions.

The compound has the following chemical characteristics:

- Molecular Formula : C17H25BFNO4

- Molecular Weight : Approximately 335.3 g/mol

- CAS Number : 262444-42-8

Potential Biological Activities

- Inhibition of Enzymes : Compounds in the carbamate family often act as enzyme inhibitors. For instance, similar structures have shown activity against acetylcholinesterase and β-secretase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.

- Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from amyloid beta-induced toxicity. This is particularly relevant in the context of Alzheimer's disease where amyloid plaques are a hallmark.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities by reducing oxidative stress markers in cellular models.

Case Study 1: Neuroprotective Activity

A study on a related compound indicated that it could prevent astrocyte cell death induced by amyloid beta peptides. The results showed improved cell viability when treated with the compound alongside Aβ1-42 peptide compared to controls without treatment. This suggests that this compound may offer similar protective effects due to its structural similarities.

Case Study 2: Enzyme Inhibition

Another research effort focused on compounds with dioxaborolane groups demonstrated significant inhibition of acetylcholinesterase (IC50 = 15.4 nM). This highlights the potential for this compound to act as a therapeutic agent targeting cholinergic pathways.

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, we can compare it with related compounds based on their structural features and biological activities.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl carbamate | Structure | Basic structure without fluorine or dioxaborolane groups; widely used in organic synthesis. |

| 2-Fluorophenyl methyl carbamate | Structure | Contains a fluorine atom but lacks the dioxaborolane moiety; simpler reactivity profile. |

| 4-(Boc-amino)-2-fluorobenzoic acid | Structure | Contains a Boc group instead of a tert-butyl group; utilized in peptide synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.